molecular formula C17H11N3O4S B2657033 3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326837-40-4

3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2657033
CAS RN: 1326837-40-4
M. Wt: 353.35
InChI Key: DFILDYUFVVKCPJ-UHFFFAOYSA-N
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Description

The compound “3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It appears as a white amorphous powder . The molecular formula is C24H24O5N2S and the molecular weight is 452 gmol-1 .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves the combination of sulfonamide and benzodioxane fragments . The structures of the sulfonamide derivatives are determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopy techniques. For instance, IR spectroscopy reveals the presence of N-H stretching, C-H stretching of the aromatic ring, -CH2 stretching, C=O stretching, C=C stretching of the aromatic ring, and -SO2 stretching . 1H-NMR provides information about the hydrogen atoms in the molecule .


Chemical Reactions Analysis

The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . This suggests that they may interact with these enzymes in some way, although the exact nature of these interactions is not clear from the available information.


Physical And Chemical Properties Analysis

This compound has a melting point of 134-135 °C . Its IR spectrum shows peaks at 3258 cm-1 (N-H stretching), 3047 cm-1 (C-H stretching of aromatic ring), 2936 cm-1 (-CH2 stretching), 1711 cm-1 (C=O stretching), 1643 cm-1 (C=C stretching of aromatic ring), and 1385 cm-1 (-SO2 stretching) .

Future Directions

The compound has shown potential as an antibacterial agent , suggesting that it could be further studied for potential use in treating bacterial infections. Additionally, its moderate to weak inhibition of cholinestrases and lipoxygenase enzymes indicates that it could be investigated for potential therapeutic applications related to these enzymes.

properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4S/c21-16-14-13(10-2-1-5-18-15(10)25-14)19-17(22)20(16)9-3-4-11-12(8-9)24-7-6-23-11/h1-5,8H,6-7H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFILDYUFVVKCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=O)C4=C(C5=C(S4)N=CC=C5)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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